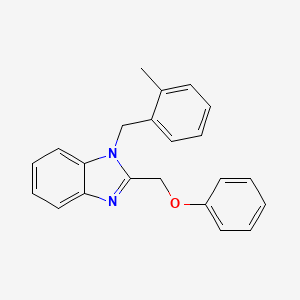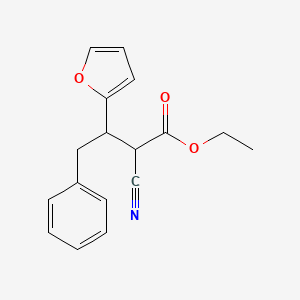![molecular formula C27H26N6O4 B11590720 7-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11590720.png)
7-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrazolo[1,5-a]pyrimidine ring.
Introduction of Substituents: The benzyl and methoxy groups are introduced through various substitution reactions, often involving the use of protecting groups to ensure selective reactions.
Final Coupling: The final step involves coupling the intermediate with the carboxamide group under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different biological activities.
Substitution: The benzyl and methoxy groups can be substituted with other groups to create a variety of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction could yield alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
類似化合物との比較
Similar Compounds
- 7-BENZYLOXY-1-(3-BENZYLOXY-4-MEO-BZL)-6,8-DIMETHOXY-2-ME-1,2,3,4-4H-ISOQUINOLINE
- 7-BENZYLOXY-1-(4-BENZYLOXY-3-MEO-BZL)-6-MEO-3,4-2H-ISOQUINOLINE
Uniqueness
Compared to similar compounds, 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique tetrazolo[1,5-a]pyrimidine core and the specific arrangement of benzyl and methoxy groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
特性
分子式 |
C27H26N6O4 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H26N6O4/c1-17-24(26(34)29-20-11-7-8-12-21(20)35-2)25(33-27(28-17)30-31-32-33)19-13-14-22(23(15-19)36-3)37-16-18-9-5-4-6-10-18/h4-15,25H,16H2,1-3H3,(H,29,34)(H,28,30,32) |
InChIキー |
IHVVIYNLNGOAEE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=C5OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxyethyl 2,7-dimethyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11590638.png)
![2-(Adamantan-1-YL)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B11590643.png)
![2-(3-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11590648.png)
![(5Z)-3-cyclohexyl-5-[4-(diethylamino)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11590652.png)
![methyl (4Z)-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11590670.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11590671.png)

![(5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590680.png)
![1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2,6-dioxo-3-[(pyridin-4-ylcarbonyl)amino]hexahydropyrimidine-4-carboxamide](/img/structure/B11590688.png)
![(5Z)-5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11590695.png)
![8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11590696.png)
![(5Z)-2-(2-methylphenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590705.png)


